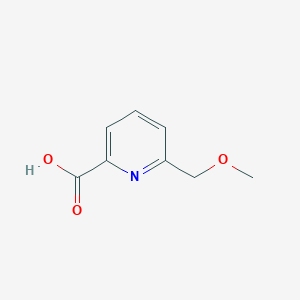

6-(Methoxymethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(methoxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQUDJXZABWDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665309 | |

| Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354517-76-3 | |

| Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(Methoxymethyl)pyridine-2-carboxylic acid typically involves:

- Functionalization of the pyridine ring at the 6-position with a methoxymethyl group.

- Introduction or transformation of the carboxylic acid group at the 2-position.

- Use of acyl chloride intermediates or ester derivatives to facilitate further modifications.

- Employing selective reagents and conditions to achieve regioselectivity and good yields.

Preparation of the Pyridine-2-carboxylic Acid Core and Methoxymethyl Substitution

A common approach starts with pyridine-2-carboxylic acid or its ester derivatives. The methoxymethyl group is introduced via substitution reactions on the pyridine ring.

Acyl Chloride Intermediate Formation :

6-(Methoxycarbonyl)pyridine-2-carboxylic acid can be converted into its acyl chloride using thionyl chloride in dichloromethane under reflux and inert atmosphere. Dimethylformamide (DMF) acts as a catalyst to facilitate this conversion.Nucleophilic Substitution for Methoxymethyl Introduction :

The methoxymethyl group can be introduced through nucleophilic substitution reactions, often using methanol or sodium methoxide as nucleophiles under controlled conditions. The reaction conditions are optimized to achieve regioselectivity and high conversion rates.

Detailed Synthetic Procedure (Based on Acyl Chloride Route)

A representative method adapted from the synthesis of related pyridine derivatives is as follows:

Reaction Conditions and Reagents Analysis

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel using ethyl acetate/dichloromethane mixtures (e.g., 8:2 ratio) as eluents.

- Final products are often pale yellow powders with moderate to good yields (70-88%).

- Characterization methods include Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (1H and 13C NMR), Ultraviolet-visible (UV-vis) spectroscopy, and elemental CHNS analysis to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The acyl chloride method is favored for its straightforwardness and ability to produce high-purity products suitable for further derivatization.

- Reaction times for the acyl chloride substitution step are typically long (up to 24 hours) to ensure complete conversion.

- Use of tertiary amines such as triethylamine serves dual roles as base and solvent, improving reaction efficiency.

- The oxidation method provides a high-yield alternative for related pyridine carboxylic acids but may require additional steps for methoxymethyl substitution.

- Regioselectivity is critical in these syntheses, and careful choice of nucleophiles and reaction conditions is essential to minimize side products.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl group (-OCH₃) undergoes oxidation under controlled conditions. For example:

-

Oxidative cleavage with KMnO₄ in acidic or neutral media converts the methoxymethyl group to a carbonyl moiety.

-

Catalytic oxidation using CeO₂-based systems (as demonstrated in hybrid metal oxide catalysts) enhances reaction rates for transformations involving acrylonitrile derivatives .

Key Data:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Oxidative Cleavage | KMnO₄, H₂O, 80°C | 6-Carboxypyridine-2-carboxylic acid |

| Catalytic Oxidation | CeO₂ + 2-cyanopyridine, 110°C | Enhanced reaction efficiency |

Substitution Reactions

The compound participates in nucleophilic substitution reactions at the methoxymethyl group:

-

Alkoxy Group Replacement : Reaction with amines (e.g., NH₃) yields pyridinyl-methylamine derivatives.

-

Electrophilic Aromatic Substitution : The pyridine ring’s electron-deficient nature directs electrophiles to meta/para positions relative to the carboxylic acid group.

Example Pathway:

Carboxylic Acid Derivitization

The carboxylic acid group enables esterification, amidation, and salt formation:

-

Esterification : Reaction with alcohols (e.g., MeOH) under acidic catalysis produces methyl esters.

-

Amidation : Coupling with Weinreb imidazole carbamate forms Weinreb amides, useful for subsequent Grignard or hydride reductions .

Synthetic Utility Table:

| Reaction | Reagents | Application |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Prodrug synthesis |

| Weinreb Amide Formation | WImC, CH₃CN, 80°C | Intermediate for ketone synthesis |

Coordination Chemistry

The pyridine nitrogen and carboxylic acid oxygen serve as donor atoms for metal coordination:

-

Chelation : Forms stable complexes with transition metals (e.g., Pd, Cu), enhancing catalytic activity in cross-coupling reactions .

-

Ligand Design : Used in Pd(OAc)₂/RuPhos systems for Suzuki-Miyaura couplings, achieving yields up to 93% .

Complexation Example:

Comparative Reactivity with Analogues

Substituent positioning critically influences reactivity. Below is a comparison with related pyridine derivatives :

Scientific Research Applications

Catalysis

One of the most significant applications of 6-(Methoxymethyl)pyridine-2-carboxylic acid is its role as a catalyst in organic reactions. The compound has been investigated for its efficacy in facilitating multi-component reactions (MCRs), which are valuable in synthesizing complex organic molecules efficiently.

- Green Chemistry : The use of this compound aligns with the principles of green chemistry, offering an eco-friendly alternative to traditional catalysts. Its ability to promote reactions without the need for toxic metal salts enhances its appeal in sustainable chemistry practices .

- Case Study : Research has demonstrated that this compound can catalyze the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes and cyclic 1,3-diones. This reaction was completed rapidly (in just 2–10 minutes), showcasing the compound's efficiency compared to other catalysts like sodium ethoxide and potassium hydroxide .

Coordination Chemistry

The compound also exhibits potential in coordination chemistry due to its ability to chelate metal ions. This property is essential for developing coordination complexes that can be utilized in various applications, including:

- Metal Ion Sensors : The chelating ability of this compound makes it suitable for constructing sensors that detect metal ions in environmental monitoring and biomedical applications.

- Catalytic Systems : When combined with metal salts, this compound can enhance catalytic activity in oxidation reactions, demonstrating its versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The methoxymethyl group distinguishes 6-(Methoxymethyl)pyridine-2-carboxylic acid from related compounds. Key analogs include:

*L1-L4: Methyl esters with carbamoyl groups at varying positions on the pyridine ring .

Substituent Position Nomenclature: notes that pyridine substituents are often labeled α (2-position), β (3/4), or γ (4/5) instead of ortho/meta/para, though uses the latter convention. This discrepancy highlights the need for context-specific terminology .

Spectroscopic and Physical Properties

Key data from analogs (Tables 1, 4–5, Fig. 3 ):

- Methoxymethyl vs. Methylamino: The methoxymethyl group’s ether linkage would show distinct ¹H NMR signals (~3.3 ppm for -OCH3) compared to the methylamino group’s NH resonance (~6.85 ppm) .

- Solubility : Carboxylic acid derivatives (e.g., target compound) are more polar than ester/amide analogs, favoring aqueous solubility.

Functional and Application Differences

- Hydrogen Storage : L1-L4 analogs are studied for hydrogen storage due to their ability to form coordination complexes with metals .

- Antimicrobial Activity : Pyridine-2-carboxylic acid derivatives with aryl/amide substituents exhibit activity against pathogens, influenced by substituent electronic effects .

- Ligand Design : Steric and electronic effects of substituents (e.g., methoxymethyl vs. carbamoyl) dictate metal-binding efficiency in catalysis .

Biological Activity

6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound characterized by its pyridine ring, a methoxymethyl group at the sixth position, and a carboxylic acid group at the second position. This structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and biochemistry. The compound's interactions with biomolecules and its potential pharmacological effects are of significant interest.

The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C8H9NO3 |

| Functional Groups | Methoxymethyl, Carboxylic Acid |

| Chemical Reactions | Oxidation, Reduction, Substitution |

The biological activity of this compound is primarily attributed to its functional groups. The methoxymethyl group can engage in hydrogen bonding, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins and other biomolecules. This interaction may influence enzyme activity and receptor binding, potentially leading to therapeutic effects.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylic acids can exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for certain enzymes. For example, studies on pyridine-2-carboxylic acid derivatives have demonstrated their ability to inhibit type I methionine aminopeptidases (MetAPs), which play roles in protein synthesis and processing .

- Pharmacological Potential : The interactions between this compound and biological targets may lead to anti-inflammatory or anticancer properties. The presence of the carboxylic acid moiety is known to enhance solubility and bioavailability, which are critical factors in drug design.

Case Study 1: Antimicrobial Screening

A series of pyridine derivatives were synthesized, including this compound, and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridine ring significantly affected the antimicrobial efficacy.

Case Study 2: Enzyme Inhibition

In a systematic study on MetAP inhibitors, analogs of pyridine-2-carboxylic acids were tested for their ability to inhibit enzyme activity. Modifications at the 3-position of the pyridine ring were found to enhance inhibitory effects significantly. This suggests that similar modifications on this compound could yield potent inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(methoxymethyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of substituted pyridine precursors (e.g., 4-chlorobenzaldehyde with 2-aminopyridine) followed by cyclization and functional group modifications. Catalysts like palladium or copper are often used in DMF or toluene solvents . Optimization includes adjusting temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to achieve yields >75%. Purity (>95%) is confirmed via GC or HPLC .

Q. How is this compound characterized, and what spectroscopic techniques are essential?

- Methodological Answer : Key techniques include:

- FTIR : To identify carboxyl (C=O stretch ~1700 cm⁻¹) and methoxymethyl (C-O-C ~1100 cm⁻¹) groups.

- NMR : ¹H NMR (δ 3.3–3.5 ppm for methoxy protons; δ 8.0–8.5 ppm for pyridine protons) and ¹³C NMR (δ 165–170 ppm for carboxylic carbon).

- Elemental Analysis : CHNS data to confirm empirical formula (e.g., C₈H₉NO₃) .

Q. What are common impurities in synthesized batches, and how are they resolved?

- Methodological Answer : Impurities often arise from incomplete cyclization (e.g., unreacted aldehyde intermediates) or side products like regioisomers. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity is validated via GC or HPLC (>95% threshold) .

Advanced Research Questions

Q. How can crystallographic phase determination resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX-90 software enables structural elucidation. Phase annealing algorithms improve accuracy for large structures by optimizing negative quartet relations. Atomic resolution data (≤1.0 Å) are critical for resolving methoxymethyl conformation and hydrogen-bonding networks .

Q. What advanced spectroscopic methods quantify binding interactions between this compound and metal ions?

- Methodological Answer : Spectrophotometric titrations (UV-Vis, luminescence) in acetonitrile with Eu(III) ions reveal 1:1 or 1:2 (M:L) binding. Circular dichroism (CD) detects chiral induction in complexes. Data are fitted using SPECFIT® to calculate binding constants (log K ~4–6) .

Q. How do regioisomeric byproducts affect data interpretation, and how are they distinguished?

- Methodological Answer : Isomers (e.g., 3- vs. 4-substituted pyridines) produce distinct NMR splitting patterns (e.g., para-substituted protons show singlet vs. meta-substituted doublets). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 167.0582 for C₈H₉NO₃) .

Q. Can enzymatic strategies improve stereoselective synthesis of this compound?

- Methodological Answer : Enzymatic routes (e.g., acylase-mediated reactions) can enhance enantiomeric excess (>90%) for chiral derivatives. For example, lipases in polar solvents (e.g., THF) selectively hydrolyze esters, avoiding harsh chemical conditions .

Q. How is this compound utilized in designing coordination polymers or MOFs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.